Sulfone, bis(p-azidophenyl)

Description

Significance and Research Context of Aromatic Azido (B1232118) Sulfones

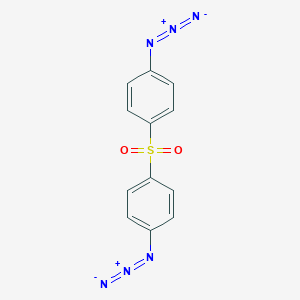

Bis(p-azidophenyl) sulfone, also known as bis(4-azidophenyl) sulfone, is a bifunctional aromatic organic compound. Its structure features a central sulfone group (−SO₂−) connected to two p-azidophenyl groups. The presence of the azide (B81097) (–N₃) functional groups imparts photoreactive properties to the molecule, allowing it to form stable covalent bonds through crosslinking when exposed to UV light. aip.org This reactivity makes it a valuable tool in various scientific and industrial fields, including polymer science, materials engineering, and photochemistry.

Aromatic azido sulfones, including bis(p-azidophenyl) sulfone, are significant in academic research due to their diverse applications. They are utilized in the synthesis of polymers, the development of novel materials, and in "click chemistry" reactions. ontosight.ai The azide groups can participate in Huisgen cycloaddition reactions to form triazole rings, making them useful building blocks for creating complex molecules and polymers. ontosight.ai Furthermore, their photoreactivity has been explored in photochemical reactions where they decompose to form reactive intermediates. ontosight.ai

In the realm of materials science, these compounds are used as cross-linking agents. For instance, bis(azidophenyl)sulfone can act as a negative-tone sensitizer (B1316253) in photoresists, where UV exposure causes cross-linking reactions that decrease the solubility of the photoresist in a developer, creating a negative-tone image. aip.org This property is crucial for patterning self-aligned structures in microfabrication. aip.org

Historical Perspectives on Azide Chemistry and Sulfone Derivatives

The history of azide chemistry dates back to the 19th century. Phenyl azide was first synthesized by Peter Grieß in 1864. nobelprize.org A few decades later, in 1890, Theodor Curtius discovered hydrazoic acid. nih.gov Early in the 20th century, the dipolar nature of alkyl azides was noted, which contributed to a better understanding of their reactivity. nobelprize.org A significant milestone in azide chemistry was the delineation of the 1,3-dipolar cycloaddition reaction by Rolf Huisgen around 1960. nobelprize.org This laid the groundwork for the development of "click chemistry," a concept that gained prominence with the discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s. nobelprize.orgresearchgate.net This reaction's high efficiency and mild reaction conditions have made azides, including aromatic azides, essential tools in chemical biology and materials science. nobelprize.orgresearchgate.net

The study of sulfone derivatives also has a rich history, particularly in medicinal chemistry. The discovery of prontosil (B91393) in the 1930s, a sulfonamide drug, marked the beginning of the era of antibacterial drugs. slideshare.net Sulfones and sulfonamides have since been a cornerstone in the development of pharmaceuticals. nih.gov In organic synthesis, sulfones have been recognized for their versatility for many decades. rsc.orgresearchgate.net They can act as stable, electron-withdrawing groups and have been used in a wide array of chemical transformations. researchgate.net The development of metal- and photocatalytic methods for the functionalization of C–S bonds in sulfones in recent years has further expanded their utility in constructing complex molecular architectures. rsc.org

Scope and Research Objectives for Bis(p-azidophenyl) Sulfone Studies

The primary research interest in bis(p-azidophenyl) sulfone stems from its bifunctional nature, combining the properties of both the sulfone and azide groups. Key research objectives for studies involving this compound include:

Photocrosslinking Applications: A major focus is on its use as a photo-crosslinking agent. Research in this area aims to develop and improve materials such as resins, adhesives, and advanced composites with enhanced thermal stability and resistance to hydrolysis. Studies also investigate its efficiency as a cross-linker in photoresists for microelectronics and other patterning applications. aip.org

Polymer Synthesis and Modification: Bis(p-azidophenyl) sulfone serves as a monomer or cross-linking agent in the synthesis of novel polymers. ontosight.airesearchgate.net Research objectives include the creation of polymers with specific thermal, mechanical, and optical properties. For example, it has been used to synthesize thermally stable polymers containing phenylthiourea, azo, and sulfone groups in the polymer backbone. researchgate.net

"Click Chemistry" and Synthesis of Heterocycles: The two azide groups make bis(p-azidophenyl) sulfone a valuable building block in click chemistry for the synthesis of polytriazoles and other complex structures. ontosight.airesearchgate.net Research focuses on developing efficient synthetic routes to new materials with potential applications in areas like proton exchange membranes for fuel cells. researchgate.net

Biochemical Probes: Sulfone derivatives, including bis(p-azidophenyl) sulfone, have been investigated as mechanism-based probes for enzymes like protein tyrosine phosphatases (PTPs). The sulfone group can irreversibly inactivate these enzymes, allowing researchers to study their function in cellular signaling pathways.

Investigating Structure-Property Relationships: A fundamental research objective is to understand how the molecular structure of bis(p-azidophenyl) sulfone and its derivatives influences their physical and chemical properties. This includes studying the effects of substitution on the aromatic rings on photoreactivity, thermal stability, and solubility.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-(4-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPUDHQXDFRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223283 | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-27-8 | |

| Record name | 4,4′-Diazidodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways for Bis P Azidophenyl Sulfone

Classical Synthesis Approaches

The most conventional and widely documented methods for synthesizing bis(p-azidophenyl) sulfone involve the transformation of precursor molecules through well-understood reaction mechanisms like diazotization and nucleophilic aromatic substitution.

The most common route to bis(p-azidophenyl) sulfone begins with the readily available precursor, 4,4′-diaminodiphenyl sulfone (DDS). researchgate.net This process is a two-step reaction sequence involving:

Diazotization : The diamine is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid such as hydrochloric acid (HCl). This converts the two primary amino groups into highly reactive diazonium salt functionalities.

Azide (B81097) Substitution : The resulting bis(diazonium) salt intermediate is then reacted with a source of azide ions, most commonly sodium azide (NaN₃), to yield the final bis(p-azidophenyl) sulfone product.

The efficiency of the diazotization and azide substitution pathway is highly dependent on rigorous control of reaction conditions. The diazotization step is a notably exothermic reaction, and maintaining a low temperature is critical to prevent the thermal decomposition of the unstable diazonium salt intermediate. Research has identified optimized parameters to maximize the output of this synthesis. Under ideal conditions, yields for this method can surpass 90%.

| Parameter | Condition | Purpose |

| Temperature | 0–5°C | Prevents decomposition of the exothermic and unstable diazonium salt intermediate. |

| Reactant Molar Ratio | DDS:NaNO₂:HCl = 1:2.2:5 | Ensures complete diazotization and maintains an acidic medium to facilitate nitrosation. |

| Acid | Excess Hydrochloric Acid (HCl) | Ensures full protonation of the amino groups for efficient reaction with the nitrosating agent. |

This table presents optimized parameters for the synthesis of bis(p-azidophenyl) sulfone via diazotization of 4,4′-diaminodiphenyl sulfone.

An alternative classical approach is the synthesis via nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this method, an aromatic ring that is rendered electron-deficient by the strongly electron-withdrawing sulfone group is attacked by a nucleophile. masterorganicchemistry.com This pathway is effective when the aromatic rings of the sulfone precursor contain a suitable leaving group at the para positions.

This route employs a sulfone precursor, such as bis(p-chlorophenyl) sulfone, where chlorine atoms act as leaving groups. The precursor is reacted directly with an azide source, typically sodium azide, which serves as the nucleophile. The azide ion displaces the chloride ions on the aromatic rings to form the desired bis(p-azidophenyl) sulfone.

The success of the SNAr reaction is contingent on the appropriate selection of solvent and temperature. The reaction requires anhydrous polar aprotic solvents to facilitate the dissolution of the reagents and promote the substitution mechanism. Elevated temperatures are necessary to overcome the activation energy of the reaction and drive it towards completion.

| Parameter | Condition | Purpose |

| Solvent | Anhydrous Polar Aprotic (e.g., DMF) | Solubilizes reactants and favors the SNAr mechanism without interfering with the reaction. organic-chemistry.org |

| Temperature | 80–120°C | Provides sufficient energy to overcome the activation barrier for the substitution reaction, optimizing the yield. |

| Reagent | Sodium Azide (NaN₃) | Acts as the nucleophile, displacing the leaving groups on the sulfone precursor. |

This table outlines the typical conditions for the synthesis of bis(p-azidophenyl) sulfone via nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Routes

Alternative and Advanced Synthetic Strategies

Beyond these classical methods, other synthetic strategies have been investigated. One such alternative involves the sulfonation of pre-azidated benzene (B151609) rings. For instance, 4-azidobenzenesulfonyl chloride can be coupled with 4-azidobenzene under Friedel-Crafts conditions. jchemrev.com This approach circumvents the need for handling potentially unstable diazonium salts but demands strict anhydrous conditions due to the moisture sensitivity of sulfonyl chlorides.

More advanced methodologies include metal-catalyzed cross-coupling reactions. Research has explored palladium-catalyzed coupling between 4-azidophenylboronic acid and 4-bromophenyl sulfone as a potential route to the target molecule. These modern techniques offer pathways with potentially different substrate scopes and reaction efficiencies compared to classical approaches.

Sulfonation of Pre-azidated Benzene Derivatives

An alternative route to bis(p-azidophenyl) sulfone involves the sulfonation of pre-azidated benzene derivatives. This method typically employs a Friedel-Crafts-type reaction where an azidated benzene ring is reacted with a sulfonating agent. For instance, 4-azidobenzenesulfonyl chloride can be coupled with 4-azidobenzene. This approach circumvents the need to handle potentially unstable diazonium salts. However, it requires strict control of reaction conditions, particularly the exclusion of moisture, due to the high sensitivity of sulfonyl chlorides to hydrolysis. Yields for this method are generally moderate, often in the range of 60-70%, as a result of competing hydrolysis reactions.

A related classical approach begins with the diazotization of 4,4′-diaminodiphenyl sulfone (dapsone). In this process, dapsone (B1669823) is treated with sodium nitrite (NaNO₂) in the presence of an acid, such as hydrochloric acid (HCl), at low temperatures (0–5°C) to form the corresponding bis(diazonium) salt intermediate. This intermediate is then reacted with a source of azide ions, typically sodium azide (NaN₃), to yield bis(p-azidophenyl) sulfone. Careful temperature control is critical during the diazotization step to prevent the decomposition of the diazonium salt.

Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry has increasingly turned to metal-catalyzed cross-coupling reactions to form carbon-sulfur and carbon-carbon bonds, and the synthesis of diaryl sulfones is no exception. Palladium-catalyzed cross-coupling reactions have been explored for the synthesis of bis(p-azidophenyl) sulfone. One such approach involves the coupling of 4-azidophenylboronic acid with a suitable sulfone-containing coupling partner, such as 4-bromophenyl sulfone.

More broadly, palladium-catalyzed methods for creating unsymmetrical diaryl sulfones have been developed, which could be adapted for the synthesis of the target molecule. For example, the coupling of aryl boronic acids with arylsulfonyl chlorides in the presence of a palladium catalyst offers a versatile route. acs.org These reactions are often characterized by high product yields, short reaction times, and mild conditions. acs.org Similarly, copper-catalyzed cross-coupling reactions of sodium sulfinates with aryl halides or aryl boronic acids represent another significant pathway to diaryl sulfones. nih.govresearchgate.net While these methods often require high temperatures and sometimes undesirable solvents, they provide a valuable alternative for constructing the diaryl sulfone core. nih.gov

Table 1: Examples of Metal-Catalyzed Diaryl Sulfone Synthesis This table is for illustrative purposes and does not specifically detail the synthesis of bis(p-azidophenyl) sulfone but rather general diaryl sulfone synthesis methodologies.

| Catalyst System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| PdCl₂ | Aryl Boronic Acids & Arylsulfonyl Chlorides | Mild | High | acs.org |

| Copper | Sodium Sulfinates & Aryl Iodides | High Temperature | - | nih.gov |

| Cu(OTf)₂ | Aryl Boronic Acids & Sodium Aryl Sulfinates | Microwave, 120°C, 20-30 min | Moderate to Very Good | tandfonline.com |

| Metal-Free | Diaryliodonium Salts & Arenesulfinates | Microwave, PEG-400, 50°C, 10 min | 82-96% | organic-chemistry.org |

Microwave-Assisted Synthesis Techniques for Azides and Sulfones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of both aryl azides and diaryl sulfones.

For the synthesis of aryl azides, microwave irradiation can significantly shorten reaction times for the conversion of aryl halides to aryl azides using sodium azide, often in the presence of a copper(I) catalyst. organic-chemistry.org For example, full conversion can be achieved in as little as 30 minutes at 100°C using a copper(I) iodide catalyst in an ethanol/water solvent mixture. organic-chemistry.org

In the realm of sulfone synthesis, microwave-assisted methods have been developed for the metal-free coupling of diaryliodonium salts with arenesulfinates. organic-chemistry.orgthieme-connect.com These reactions, often conducted in environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400), can produce diaryl sulfones in high yields (82–96%) within very short reaction times (10–30 minutes). organic-chemistry.org Copper-catalyzed microwave-assisted synthesis of diaryl sulfones from sodium salts of sulfinic acids and aryl boronic acids has also been reported, offering another rapid and efficient route. tandfonline.com The use of microwave irradiation in these syntheses not only accelerates the reactions but also often leads to cleaner products and simpler work-up procedures. organic-chemistry.org

Chemical Modification of Polysulfones to Incorporate Azide Groups

An alternative strategy for obtaining polymers with bis(p-azidophenyl) sulfone-like structures involves the post-polymerization modification of existing polysulfones. Polysulfones are high-performance engineering thermoplastics that can be chemically modified to introduce various functional groups. acs.org

One effective method involves the lithiation of the polysulfone backbone, followed by reaction with an azide source. acs.orgcanada.ca The polysulfone is first treated with a strong organolithium base, such as n-butyllithium, to create lithiated sites on the aromatic rings, typically ortho to the sulfone or ether linkages. acs.org This lithiated intermediate is then quenched with an electrophilic azide-containing reagent, such as tosyl azide, to introduce the azide groups. acs.orgcanada.ca This method allows for a high degree of functionalization, with the number of azide groups per repeat unit being controllable by the extent of lithiation. acs.org The resulting azido-functionalized polysulfones can then be used in applications requiring photoreactivity, similar to the discrete bis(p-azidophenyl) sulfone molecule. acs.org

Another approach to functionalizing polysulfones with azide groups is through a two-step process involving chloromethylation followed by azidation. wiley.com The polysulfone is first chloromethylated, and the resulting chloromethyl groups are then converted to azide groups via a simple nucleophilic substitution reaction with sodium azide. wiley.com This method also provides a route to soluble, azide-modified polysulfones that are useful for further chemical transformations, such as "click" chemistry reactions. wiley.com

Reactivity and Mechanistic Investigations of Azide and Sulfone Moieties

Photochemical Reactivity and Nitrene Formation

The utility of bis(p-azidophenyl) sulfone as a photoinitiator stems from the photochemical reactivity of its azide (B81097) functional groups. Exposure to ultraviolet radiation triggers a cascade of reactions, leading to the formation of highly reactive nitrene intermediates, which are the cornerstone of its crosslinking capabilities.

Upon absorbing UV light, typically at a wavelength of 254 nm, the azide groups (-N₃) within the bis(p-azidophenyl) sulfone molecule undergo photolysis. This energetic activation leads to the cleavage of the terminal nitrogen-nitrogen bond, resulting in the extrusion of a stable nitrogen molecule (N₂) and the generation of a highly reactive, electron-deficient chemical species known as an aryl nitrene.

The initially formed nitrene exists in a singlet electronic state. This singlet nitrene is exceptionally reactive and can directly insert into various chemical bonds, most notably the carbon-hydrogen (C-H) bonds present in surrounding polymer chains. This insertion reaction creates a new, stable covalent amine linkage, which serves as the basis for crosslinking. The singlet nitrene can also undergo intersystem crossing to a more stable triplet state. The triplet nitrene, being less reactive, typically engages in crosslinking through a two-step process involving hydrogen atom abstraction from a polymer backbone, followed by the recombination of the resulting radicals. The specific pathway and efficiency of these insertion reactions are influenced by factors such as the polymer matrix and the type of C-H bonds available.

The fundamental application of bis(p-azidophenyl) sulfone's photoreactivity lies in its ability to induce crosslinking in polymeric materials. When this compound is dispersed within a polymer matrix and subjected to UV irradiation, the photogenerated nitrenes react with the polymer chains. Because the molecule possesses two azide groups, it can generate two nitrene species, allowing it to function as a molecular bridge, covalently linking two separate polymer chains together.

The photo-crosslinking process can be delineated into three primary stages:

Photoactivation: The bis(p-azidophenyl) sulfone molecule absorbs UV photons, exciting the azide functional groups.

Nitrene Formation: The excited azide groups decompose, releasing nitrogen gas and forming two reactive aryl nitrene intermediates.

Crosslinking Reaction: These nitrenes rapidly react with the polymer matrix, primarily via C-H bond insertion or hydrogen abstraction/radical coupling, to form a stable, three-dimensional network structure.

This transformation from a system of individual polymer chains to a covalently bonded network dramatically alters the material's properties, typically enhancing its mechanical strength, thermal stability, and chemical resistance. This technique has been effectively employed to crosslink various polymers, including elastomers like polydimethylsiloxanes.

The specific molecular architecture of bis(p-azidophenyl) sulfone is a key determinant of its photochemical performance. The central electron-withdrawing sulfone (-SO₂-) group, which bridges the two phenyl azide moieties, modulates the electronic characteristics of the molecule. While its primary function is to link the two reactive azide groups, the sulfone bridge also influences the stability of the nitrene intermediates.

The efficiency of the photo-crosslinking process is governed by several structure-dependent factors:

Quantum Yield: This metric quantifies the efficiency of nitrene formation, defined as the number of azide groups that decompose for each photon absorbed. For aryl azides, typical quantum yields range from 0.4 to 1.0.

Wavelength Sensitivity: The molecule's UV absorption spectrum, which has a maximum that dictates the most effective wavelength for photoactivation, is crucial for optimizing the crosslinking process.

Bifunctionality: The presence of two azide groups is essential for its role as a crosslinker. The spatial arrangement and distance between these two groups, dictated by the sulfone bridge, impact the resulting network's density and structural characteristics.

Research indicates that the nature of the polymer matrix itself can affect crosslinking efficiency. The reactivity of the generated nitrene can differ with primary, secondary, or tertiary C-H bonds, thereby influencing the final crosslink density.

| Property | Description | Significance |

| UV Absorption Maximum | The wavelength at which the compound exhibits maximum UV light absorption, generally around 254 nm. | Dictates the optimal UV light source required to initiate the photochemical reaction. |

| Nitrene Intermediate | A highly reactive p-azidophenyl sulfone nitrene is formed following the photolytic decomposition of the azide group. | This species is the key agent responsible for carrying out the crosslinking reactions. |

| Primary Reaction Pathway | Insertion into the carbon-hydrogen (C-H) bonds of adjacent polymer chains. | This reaction forms stable covalent bonds that create the crosslinked polymer network. |

| Bifunctionality | The molecule contains two azide groups. | This dual functionality allows the molecule to act as a covalent bridge between two polymer chains. |

Thermal Reactivity and Decomposition Studies

Although renowned for its photochemical applications, bis(p-azidophenyl) sulfone also demonstrates thermal reactivity. Heat can serve as an alternative energy source to initiate the decomposition of the azide groups, enabling thermal crosslinking processes.

The azide groups in bis(p-azidophenyl) sulfone are thermally labile, meaning they can decompose upon heating in a process known as thermolysis. Similar to the photochemical route, thermal decomposition yields nitrene intermediates and nitrogen gas. However, this process requires significantly elevated temperatures. Studies on related aromatic sulfonyl azides show that thermal decomposition typically commences at temperatures exceeding 140°C. The reaction is initiated when the molecule acquires sufficient thermal energy to surmount the activation barrier for the cleavage of the N-N₂ bond.

Nitrenes generated via thermolysis can participate in the same insertion and abstraction reactions with polymer chains as their photochemically produced counterparts. This enables bis(p-azidophenyl) sulfone to function effectively as a heat-activated crosslinking agent. The application involves blending the bis-azide with a polymer and heating the mixture to a temperature sufficient to trigger azide decomposition. The resulting nitrenes then proceed to form a crosslinked network within the polymer matrix.

This thermal method offers a significant advantage for applications where UV irradiation is not feasible, such as with materials that are opaque or too thick for light to penetrate effectively. The underlying mechanism of thermal crosslinking is analogous to photo-crosslinking, differing only in the mode of energy input. The resulting network structure provides the material with enhanced thermal and mechanical properties.

| Compound Family | Decomposition Temperature Range | Products | Application |

| Aromatic Sulfonyl Azides | Generally above 140°C | Aryl Nitrene, Nitrogen Gas (N₂) | Thermal crosslinking of polymeric materials |

Strategies for Minimizing Thermal Degradation During Processing

The thermal stability of bis(p-azidophenyl) sulfone is a critical consideration, particularly in applications that require processing at elevated temperatures, such as in the formation of polymers. The azide groups are susceptible to decomposition, which can lead to the formation of highly reactive nitrenes. This decomposition is often the intended reaction for cross-linking, but uncontrolled degradation can be detrimental to the material's properties.

Strategies to manage and minimize premature thermal degradation often revolve around careful control of the processing environment and the chemical structure itself. One primary approach is to conduct processing at the lowest possible temperatures that still allow for the desired physical transformation, such as melting or dissolution, before intentionally triggering the azide decomposition at a higher temperature for curing or cross-linking.

Click Chemistry: Azide-Alkyne Cycloaddition Reactions

The azide functional groups in bis(p-azidophenyl) sulfone make it an ideal candidate for click chemistry, a set of biocompatible reactions known for their high efficiency and specificity. The most prominent of these is the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. Bis(p-azidophenyl) sulfone can be effectively utilized as a difunctional azide monomer in CuAAC polymerization reactions. When reacted with dialkynes, it can lead to the formation of high molecular weight polymers containing triazole rings in the backbone.

These reactions are typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction proceeds with high yields and excellent regioselectivity. For example, the polymerization of bis(p-azidophenyl) sulfone with a di-terminal alkyne in the presence of a copper(I) catalyst results in a linear polymer with repeating triazole units. The general scheme for this polymerization is as follows:

n N₃-Ph-SO₂-Ph-N₃ + n HC≡C-R-C≡CH → [-triazole-Ph-SO₂-Ph-triazole-R-]_n

The resulting triazole-containing polymers often exhibit desirable properties such as high thermal stability and good mechanical strength, making them suitable for various advanced material applications.

Metal-Free Click Chemistry Applications

While CuAAC is highly efficient, the presence of copper can be undesirable in certain applications, particularly in biological systems or microelectronics due to potential toxicity or contamination. This has led to the development of metal-free click chemistry alternatives. One such method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) that reacts readily with azides without the need for a catalyst.

Bis(p-azidophenyl) sulfone can participate in SPAAC, reacting with bicyclo[6.1.0]nonyne (BCN) or other strained alkynes to form stable triazole linkages. This approach is particularly useful for surface modification and bioconjugation under mild conditions where the introduction of a metal catalyst is problematic. The reaction is clean and proceeds with high efficiency, expanding the utility of bis(p-azidophenyl) sulfone in sensitive applications.

Regioselectivity in Cycloaddition Reactions

Regioselectivity is a key aspect of azide-alkyne cycloaddition reactions. The uncatalyzed Huisgen cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers. However, the use of a copper(I) catalyst in CuAAC directs the reaction to almost exclusively form the 1,4-disubstituted regioisomer. This high degree of control is a major advantage of CuAAC.

In the context of bis(p-azidophenyl) sulfone, its reaction with terminal alkynes under CuAAC conditions will produce polymers with a highly regular structure, consisting solely of 1,4-linked triazole rings. This structural regularity is crucial for achieving predictable and consistent material properties.

In metal-free SPAAC reactions, the regioselectivity can be more complex and may result in a mixture of regioisomers, although one isomer often predominates depending on the specific cyclooctyne used.

Other Significant Reaction Pathways

Michael Addition Reactions Involving Sulfone Derivatives

The sulfone group in bis(p-azidophenyl) sulfone is a strong electron-withdrawing group. This property can activate adjacent C-H bonds, making them acidic enough to be deprotonated by a strong base. The resulting carbanion can then act as a nucleophile in various reactions, including Michael additions.

While the primary reactivity of bis(p-azidophenyl) sulfone is dominated by its azide groups, the sulfone moiety can, under specific conditions, facilitate Michael addition reactions. For a Michael addition to occur, a Michael acceptor (an α,β-unsaturated carbonyl compound, for instance) would be required, along with a strong base to deprotonate the carbon atom alpha to the sulfone group. However, in the case of bis(p-azidophenyl) sulfone itself, the protons on the aromatic ring are not sufficiently acidic for deprotonation under typical Michael addition conditions.

More relevant are reactions where a sulfone derivative, activated by other functional groups, participates in Michael additions. For example, vinyl sulfones are excellent Michael acceptors. While bis(p-azidophenyl) sulfone is not a vinyl sulfone, its derivatives could be chemically modified to participate in such reactions. The electron-withdrawing sulfone group is key to activating the double bond in a vinyl sulfone towards nucleophilic attack.

Functionalization Reactions via Azide Intermediates

The azide groups of bis(p-azidophenyl) sulfone are highly reactive and serve as versatile handles for a range of functionalization reactions. These reactions are fundamental in modifying the structure and properties of the parent molecule, enabling its use in diverse applications from polymer science to medicinal chemistry.

One of the most prominent reactions involving the azide groups is the 1,3-dipolar cycloaddition , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ontosight.ai This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole rings by reacting the azide groups with terminal alkynes. nih.gov The resulting triazole linkage is stable and can be used to connect the bis(p-azidophenyl) sulfone core to other molecular fragments, creating complex architectures. ontosight.ai This methodology has been extensively used to synthesize functionalized polymers. For instance, poly(arylene ether sulfone)s containing azide groups have been modified with various alkynes, such as 1-octyne, phenylacetylene, and propargyl alcohol, to introduce different functionalities. wright.edu

The azide groups can also undergo reactions with alkenes to form triazolines, which can be further transformed. Additionally, upon exposure to ultraviolet (UV) light, the azide groups can undergo photolysis to generate highly reactive nitrene intermediates. These nitrenes can then undergo a variety of insertion reactions, such as C-H and N-H insertion, allowing for the covalent crosslinking of polymers. researchgate.net This photoreactivity is a key feature in the application of bis(p-azidophenyl) sulfone as a crosslinking agent in photoresists and other photocurable materials. researchgate.net

Furthermore, the azide functionality can be transformed into other useful functional groups. For example, reduction of the azide groups can yield the corresponding amines, providing a route to synthesize diamino diphenyl sulfone derivatives.

The functionalization of polymers containing bis(p-azidophenyl) sulfone units has been a significant area of research. Sulfonated poly(arylene ether sulfone)s with azide side groups (SPAES-N₃) have been prepared and subsequently cross-linked using diethynyl compounds through click chemistry. acs.org This approach allows for the creation of cross-linked membranes with improved mechanical and chemical stability for applications such as fuel cells. acs.org The degree of functionalization and the nature of the introduced groups can be tailored to control the final properties of the material, such as ion exchange capacity and proton conductivity. acs.orgrsc.org

Below is a data table summarizing the functionalization of an azide-containing poly(arylene ether sulfone) copolymer with different alkynes via click chemistry. wright.edu

Table 1: Molecular Weight and Thermal Properties of Functionalized Poly(arylene ether sulfone)s

| Copolymer Derivative | Alkyne Used | Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | 5% Thermal Decomposition Temp. (Td5%, °C) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|---|

| Iodo Copolymer | - | 19,033 | 3.0 | 260-476 | - |

| Phenyl Derivative | Phenylacetylene | - | - | - | 191 |

| Alkyl Derivative | 1-Octyne | - | - | - | 174 |

| Acetylenedicarboxylic Acid Derivative | Acetylenedicarboxylic Acid | 6,888 | 2.5 | - | - |

Data sourced from a study on the synthesis and characterization of functionalized poly(arylene ether sulfone)s. wright.edu

Transannulation Reactions

Transannulation reactions represent a more complex transformation where a heterocyclic ring undergoes a rearrangement to form a different heterocyclic system. While direct transannulation reactions involving the bis(p-azidophenyl) sulfone molecule itself are not extensively documented in the readily available literature, the azide-derived triazole rings can participate in such transformations.

A notable example is the rhodium-catalyzed transannulation of N-substituted 1,2,3-triazoles with nitriles to form substituted imidazoles. nih.gov In a related study, N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles, synthesized from the cycloaddition of azidodifluoromethyl phenyl sulfone with alkynes, were shown to undergo rhodium(II)-catalyzed transannulation with various aryl and alkyl nitriles. nih.gov This reaction proceeds by the formal extrusion of dinitrogen from the triazole ring and incorporation of the nitrile carbon and nitrogen atoms to form the imidazole (B134444) ring.

The general mechanism for such a transannulation involves the coordination of the rhodium catalyst to the triazole, followed by cleavage of the N-N and N-C bonds of the triazole ring. This generates a reactive intermediate that can then react with a nitrile to form the new imidazole ring. The yields of these reactions are generally good, providing an efficient route to highly functionalized imidazoles that would be difficult to synthesize through other methods. nih.gov

The table below presents the yields of N-difluoro(phenylsulfonyl)methyl-imidazoles synthesized via rhodium(II)-catalyzed transannulation of a corresponding triazole with different nitriles. nih.gov

Table 2: Synthesis of N-Difluoro(phenylsulfonyl)methyl-imidazoles via Rh(II)-Catalyzed Transannulation

| Triazole Reactant | Nitrile | Product | Yield (%) |

|---|---|---|---|

| N-difluoro(phenylsulfonyl)methyl-1,2,3-triazole | Benzonitrile | N-difluoro(phenylsulfonyl)methyl-imidazole derivative | Good |

| N-difluoro(phenylsulfonyl)methyl-1,2,3-triazole | Acetonitrile | N-difluoro(phenylsulfonyl)methyl-imidazole derivative | Good |

Data is based on a study of rhodium-catalyzed transannulation reactions of N-perfluoroalkyl-1,2,3-triazoles. nih.gov

While this example does not directly involve bis(p-azidophenyl) sulfone, it demonstrates a key reactivity pattern of the triazole structures that can be readily formed from its azide groups. This suggests that polymers and other materials functionalized with bis(p-azidophenyl) sulfone-derived triazoles could potentially undergo post-synthetic modification through transannulation reactions, further expanding their chemical diversity and applications.

Advanced Applications in Materials Science and Polymer Chemistry

Crosslinking Agents for Polymer Systems

Crosslinking is a chemical process that involves the formation of covalent bonds to join two or more polymer chains. korambiotech.com Sulfone, bis(p-azidophenyl) is a highly effective crosslinking agent, primarily due to the photoreactive nature of its azide (B81097) groups. Upon exposure to ultraviolet (UV) light, these azide groups undergo photolysis to form highly reactive nitrene intermediates. aip.orgmdpi.com These nitrenes can then form covalent bonds with adjacent polymer chains, leading to the formation of a stable, three-dimensional polymer network. aip.orgmdpi.comnih.gov

Fabrication of Stable Covalent Networks

The bifunctional nature of Sulfone, bis(p-azidophenyl) allows it to act as a bridge, connecting different polymer chains to create a robust and stable covalent network. This process significantly alters the physical and chemical properties of the polymer, often leading to increased thermal stability, mechanical strength, and chemical resistance. The formation of these networks is crucial for developing high-performance materials.

Applications in Resins, Adhesives, and Advanced Composites

The ability of Sulfone, bis(p-azidophenyl) to form stable crosslinked networks makes it a valuable additive in various material formulations. In resins and adhesives, its incorporation enhances their cohesive strength and durability. lookchem.com For advanced composites, which are materials made from two or more constituent materials with significantly different physical or chemical properties, Sulfone, bis(p-azidophenyl) can be used to improve the interfacial adhesion between the different components, such as between polymer matrices and reinforcing fibers. electronicsandbooks.com This leads to composites with superior mechanical properties suitable for demanding applications in aerospace, automotive, and electronics industries. google.comgoogle.com

Enhanced Polymer Crosslinking Efficiency and Network Formation

Research has shown that the efficiency of polymer crosslinking can be significantly enhanced by using specific types of crosslinking agents. While bis(p-azidophenyl) sulfone is effective, studies have explored other derivatives to further improve performance. For instance, perfluorinated bisazides have demonstrated high crosslinking efficiency for various polymers, including poly(vinyl phenol), polystyrene, and polyimide, when exposed to near-UV radiation (around 350 nm). mdpi.comnih.govresearchgate.net One study highlighted that only 3.6 wt% of a specific perfluorinated bisazide was needed to achieve 95% film retention in a poly(vinyl phenol) resist, compared to 20 wt% of 3,3'-diazidodiphenyl sulfone. mdpi.comnih.govresearchgate.net This enhanced efficiency is attributed to the fluorine atoms promoting C-H and N-H insertion reactions. nih.govresearchgate.net

The table below summarizes a comparison of crosslinking efficiency between a standard diazidodiphenyl sulfone and a perfluorinated bisazide in a PVP resist system, based on available research data. mdpi.comnih.govresearchgate.net

| Crosslinking Agent | Concentration (wt%) | Film Retention (%) |

| 3,3'-diazidodiphenyl sulfone | 20 | 95 |

| 1,5-bis(4'-azido-2',3',5',6'-tetrafluorophenyl)-1,4-pentadiene-3-one | 3.6 | 95 |

Photoresist Formulations and Patterning Technologies

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces. Sulfone, bis(p-azidophenyl) plays a crucial role as a photosensitizer in certain photoresist formulations, particularly in creating negative-tone images.

Integration in Dual-Tone Photoresist Systems

Sulfone, bis(p-azidophenyl) has been integrated into dual-tone photoresist systems, which are capable of producing both positive and negative-tone images depending on the wavelength of the exposure light. aip.orgutexas.edu These systems typically consist of a novolak polymer resin, a positive-tone photoactive compound like diazonaphthoquinone (DNQ), and a negative-tone sensitizer (B1316253) such as Sulfone, bis(p-azidophenyl). aip.orgutexas.edumit.edu This dual-tone capability allows for more complex and self-aligned patterning in a single lithographic step, which is particularly advantageous for fabricating multilayered electronic devices. aip.orgutexas.edu

Mechanism of Negative-Tone Image Formation via Photolysis and Crosslinking

In a dual-tone photoresist system, the negative-tone behavior is triggered by exposure to mid-UV light (250–320 nm). aip.org At these wavelengths, Sulfone, bis(p-azidophenyl) undergoes photolysis, generating reactive nitrene intermediates. aip.org These intermediates then react with and crosslink the surrounding novolak resin. aip.org This crosslinking process renders the exposed regions of the photoresist insoluble in the developer solution. aip.org Consequently, after development, the unexposed, more soluble regions are washed away, leaving behind the crosslinked, negative-tone pattern. aip.org The dissolution-inhibiting effect of the crosslinking is strong enough to dominate even if the positive-tone photoactive compound is also decomposed by the light exposure. aip.org

The table below outlines the components and their roles in a typical dual-tone photoresist system incorporating Sulfone, bis(p-azidophenyl). aip.orgutexas.edu

| Component | Function |

| Novolak Polymer Resin | Base polymer matrix |

| Diazonaphthoquinone (DNQ) | Positive-tone photoactive compound (increases solubility upon near-UV exposure) |

| Sulfone, bis(p-azidophenyl) | Negative-tone sensitizer (causes crosslinking and decreases solubility upon mid-UV exposure) |

Development of Specialty Polymers and Functional Materials

The sulfone group and the azide functionalities of bis(p-azidophenyl) sulfone and its precursors are instrumental in synthesizing a new generation of specialty polymers with tailored properties.

The robust arylene sulfone structure is a cornerstone for high-performance polymers like polyimides and polytriazoles.

Polyimides : Sulfone-containing polyimides are synthesized via a two-step polycondensation reaction. beilstein-journals.orgcapes.gov.br The process typically starts with a sulfone-containing diamine, such as 4,4′-diaminodiphenyl sulfone (the precursor to bis(p-azidophenyl) sulfone), which reacts with an aromatic tetracarboxylic dianhydride. beilstein-journals.orgcapes.gov.br The initial step forms a poly(amic acid) intermediate, which is then chemically or thermally cyclodehydrated to yield the final, highly stable polyimide. capes.gov.br The incorporation of the sulfone linkage into the polyimide backbone enhances thermal stability and mechanical properties. beilstein-journals.org

Polytriazoles : The terminal azide groups of bis(p-azidophenyl) sulfone and related diazide monomers are perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is used to synthesize polytriazoles. researchgate.netresearchgate.net In this polymerization, diazide monomers are reacted with dialkyne monomers. researchgate.net The reaction is highly efficient and forms stable 1,2,3-triazole rings, creating high molecular weight polymers with excellent thermal stability and film-forming capabilities. researchgate.netacs.org By using a mixture of diazide monomers, such as a combination of a non-sulfonated diazide and a sulfonated one (e.g., 4,4′-diazido-2,2′-stilbenedisulfonic acid disodium (B8443419) salt), copolytriazoles with controlled properties can be synthesized for specific applications like proton exchange membranes. researchgate.netnih.govresearchgate.net

The inclusion of the sulfone moiety is a well-established strategy for enhancing polymer performance. Polysulfones are a family of high-performance thermoplastics known for their toughness, high-temperature stability, and resistance to oxidation and hydrolysis. wikipedia.org These characteristics are directly attributable to the rigid and stable para-linked aromatic rings connected by sulfonyl and ether groups. wikipedia.org

When incorporated into other polymer families, such as polyimides, the sulfone group imparts similar benefits. Sulfone-containing polyimides exhibit excellent thermal stability, with glass transition temperatures often approaching or exceeding 300°C, making them suitable for high-temperature applications. beilstein-journals.orgcapes.gov.br They also demonstrate impressive mechanical strength. capes.gov.br

Table 1: Mechanical and Thermal Properties of Sulfone-Containing Polyimides

| Polyimide Derivative (Dianhydride + Diamine) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 6FDA + 3,3′-DDS/DABA (9:1) | 289 | Not Reported | Not Reported |

| 6FDA + 3,3′-DDS/DABA (4:1) | 303 | Not Reported | Not Reported |

| TBAPS + PMDA | 339 | 118 | 5 |

| TBAPS + 6FDA | 291 | 81 | 9 |

Data sourced from multiple studies for comparison. beilstein-journals.orgcapes.gov.br Note: 6FDA = 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride; DDS = Diaminodiphenyl sulfone; DABA = 3,5-Diaminobenzoic acid; TBAPS = 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone; PMDA = Pyromellitic dianhydride.

Sulfone-bridged compounds, particularly those containing phosphorus, have been developed as effective halogen-free flame retardants. researcher.liferesearchgate.net The sulfone group contributes to the thermal stability of the flame-retardant molecule itself, allowing it to be melt-processed with polymers like polypropylene (B1209903) at high temperatures without degradation. researcher.liferesearchgate.net

Research on novel alkyl sulfone-bridged phosphorus compounds has shown their efficacy in reducing the flammability of polymers. These compounds act primarily in the gas phase as flame inhibitors. researcher.liferesearchgate.net The synergy between sulfur and phosphorus elements can enhance flame retardant effects. frontiersin.org

Table 2: Performance of Novel Sulfone-Bridged Phosphorus Flame Retardants in Polypropylene (PP)

| Flame Retardant Compound | Chemical Name | Increase in Thermo-oxidative Stability | Peak Heat Release Rate (HRR) Reduction |

| SEDOPO | 6,6′-(sulfonylbis(ethane-2,1-diyl))bis(dibenzo[c,e] Current time information in Bangalore, IN.researchgate.netoxaphosphinine 6-oxide) | ~25°C | ~48% |

| SEDPPO | sulfonylbis(ethane-2,1-diyl))bis(diphenylphosphine oxide) | ~25°C | Not specified |

| SEDPP | tetraphenyl (sulfonyl bis(ethane-2,1-diyl)) bis(phosphonate) | Minor Impact | Not specified |

Data sourced from studies on novel flame retardants. researcher.liferesearchgate.net

Sulfonated polysulfones (SPSU) are extensively researched as alternative materials to perfluorinated polymers like Nafion for proton exchange membranes (PEMs) in fuel cells. nih.govnih.gov The base polysulfone polymer provides excellent mechanical toughness, thermal stability, and film-forming ability. wikipedia.orgnih.gov To make it proton-conductive, sulfonic acid (-SO₃H) groups are introduced onto the polymer backbone via a sulfonation reaction. nih.govnih.gov

The performance of these membranes is a balance between the degree of sulfonation (DS) and the material's physical properties. nih.gov

Proton Conductivity : A higher DS leads to a higher ion exchange capacity (IEC), which in turn increases water uptake and proton conductivity. researchgate.netnih.gov

Stability : Over-sulfonation can lead to excessive swelling in water, which weakens the mechanical strength of the membrane. nih.govnih.gov

Researchers create copolymers, such as sulfonated polytriazoles or poly(arylene ether sulfone)s, to optimize this balance, creating distinct hydrophilic (sulfonated) and hydrophobic (non-sulfonated) domains within the polymer structure. acs.orgmdpi.com This phase-separated morphology facilitates the formation of efficient proton transport channels while maintaining the mechanical integrity of the membrane. acs.orgmdpi.com

Table 3: Comparative Properties of Sulfone-Based Proton Exchange Membranes

| Membrane Material | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (wt%) | Proton Conductivity (S/cm) | Conditions |

| Sulfonated Polysulfone (SPSU) | 0.62 | 4.1 | 10⁻⁴ - 10⁻³ | Room Temp |

| Sulfonated Polysulfone (SPSU) | 1.78 | 26.0 | 10⁻⁴ - 10⁻³ | Room Temp |

| Sulfonated Polysulfone (SPSU10) | Not specified | Not specified | ~0.08 (80 mS/cm) | 80°C |

| Sulfonated Polytriazole (SPTA) | Not specified | Not specified | 0.013 - 0.105 (13-105 mS/cm) | 80°C |

| Sulfonated Polytriazole (PTDPBSH-90) | 2.46 | Not specified | 0.141 (141 mS/cm) | 80°C |

| Sulfonated Polytriazole (PTSQSH-IV) | 3.49 | Not specified | 0.304 (304 mS/cm) | 80°C |

Research Applications in Chemical Biology and Organic Synthesis

Probing Biological Systems

The ability of the azide (B81097) groups to form highly reactive nitrene intermediates upon UV irradiation allows for the creation of covalent linkages with biological macromolecules, making it a powerful tool for investigating cellular processes.

Protein tyrosine phosphatases (PTPs) are crucial signaling enzymes, and activity-based probes are essential for their study. nih.govnih.gov These probes are designed to form an irreversible, covalent bond with a residue in the enzyme's active site, often targeting a highly reactive cysteine residue. nih.govnih.gov This covalent adduct formation allows for the specific labeling and analysis of PTP activity within complex biological mixtures. nih.gov

The structure of bis(p-azidophenyl) sulfone, featuring two photoreactive aryl azide groups, provides the necessary functionality for such applications. When exposed to UV light, the azide groups generate highly reactive nitrenes. scbt.comtcichemicals.com These intermediates are capable of inserting into C-H or N-H bonds or reacting with nucleophiles present in the active sites of enzymes like PTPs, leading to a stable covalent bond. This light-dependent reactivity allows for precise temporal control over the labeling process. While the fundamental photoreactive properties of the azido (B1232118) groups make bis(p-azidophenyl) sulfone a potential candidate for creating PTP probes, its specific use in published mechanism-based probes for PTPs is not extensively documented in current research literature.

Covalent modification is a fundamental mechanism for regulating enzyme activity and for developing irreversible inhibitors. libretexts.orgnih.gov This process involves the formation of a stable covalent bond between a molecule and an enzyme, which can alter its function. libretexts.org Bis(p-azidophenyl) sulfone is well-suited to act as a covalent modifying agent due to its photo-inducible reactivity. scbt.com

The mechanism of modification involves the photolysis of the azide groups upon UV irradiation, which releases nitrogen gas and produces short-lived, highly reactive nitrene intermediates. scbt.comtcichemicals.com These nitrenes can covalently bind to amino acid residues within an enzyme's active site or at other locations. Because bis(p-azidophenyl) sulfone possesses two such photoreactive groups, it can function as a homobifunctional cross-linker, capable of covalently linking different parts of a single protein or bridging two different interacting proteins. nih.gov This ability to form stable, light-induced cross-links is a key feature of its utility in studying protein structure and function.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules on their biological targets, such as proteins or nucleic acids. nih.govnih.gov The strategy employs a probe containing a photoreactive group that, upon light activation, forms a covalent bond with the target molecule, thereby irreversibly "labeling" it. nih.gov Aryl azides, such as those in bis(p-azidophenyl) sulfone, are among the most common photoreactive groups used for this purpose. nih.govthermofisher.com

Upon irradiation with UV light, the p-azidophenyl group generates a nitrene that can react with adjacent molecules, enabling the capture of both transient and stable interactions. tcichemicals.comnih.gov A comparative study investigated the photoaffinity labeling properties of azidophenyl derivatives of 5-tert-butyldithianebis-sulfone on the GABA receptor. acs.org This research highlighted how different substitutions on the azidophenyl ring affect binding affinity and labeling efficiency. An azidophenyl analogue (probe 3) was compared to fluorinated versions, demonstrating the utility of the azidophenyl sulfone scaffold in these studies. acs.org

| Compound | Description | Binding Affinity (Ki) | Photoinactivation Efficiency |

|---|---|---|---|

| Probe 1 | Azidotetrafluorophenyl analogue | 180 nM | 25% irreversible loss of binding sites |

| Probe 2 | 2-(3',5'-difluro-4'-azidophenyl)-5-tert-butyl-1,3-dithianebis-sulfone | ~11 nM | 18% irreversible loss of binding sites |

| Probe 3 | Azidophenyl analogue | 570 nM | No photoinactivation observed |

Data sourced from a comparative photoaffinity labeling study of derivatives for the GABA-gated chloride channels. acs.org

Synthesis of Complex Organic Molecules

The dual azide functionality and stable sulfone core make bis(p-azidophenyl) sulfone a versatile building block for constructing larger, more complex molecules and polymers.

Bis(p-azidophenyl) sulfone serves as a bifunctional component where its two azide groups act as versatile reactive handles for chemical transformations. Rather than being a reagent to transfer a single azide group, it is primarily used as a cross-linking agent that introduces a "bis(phenyl) sulfone" bridge between two molecules or polymer chains. nih.gov The reaction occurs via the azide functionalities, which can be activated by heat or light to form covalent links. nih.gov

Furthermore, the azide groups themselves can be chemically converted into other functional groups. For instance, the reduction of the azides yields the corresponding diamines, providing a synthetic pathway to 4,4′-diaminodiphenyl sulfone derivatives. This versatility allows the compound to serve as a precursor for introducing other functionalities into a molecular framework.

Both sulfone and azide functional groups are significant in medicinal chemistry and materials science. researchgate.netnih.gov The sulfone moiety is present in numerous pharmaceutical agents, while the azide group is a key component in bioorthogonal "click chemistry" reactions. researchgate.net

Bis(p-azidophenyl) sulfone is particularly valuable as a difunctional monomer in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. When reacted with molecules containing two alkyne groups (dialkynes), it can undergo polymerization to form high-molecular-weight polytriazoles. researchgate.net The resulting polymers, which feature stable triazole rings in their backbone, often exhibit high thermal stability and robust mechanical properties. This makes them suitable for advanced material applications, which can include the development of novel scaffolds or delivery systems in a pharmaceutical context.

Preparation of Functionalized Heterocyclic Compounds (e.g., Triazoles, Imidazoles)

The bifunctional nature of sulfone, bis(p-azidophenyl), possessing two azide groups, makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its primary application in this area is through cycloaddition reactions, most notably the azide-alkyne cycloaddition, which provides a highly efficient route to 1,2,3-triazole rings. These triazole products can then serve as stable final structures or as intermediates for further transformations into other heterocyclic systems, such as imidazoles.

Synthesis of Polytriazoles via Click Polymerization

The most prominent application of bis(p-azidophenyl) sulfone in heterocyclic synthesis is its use as a diazide monomer in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) polymerization. This reaction, a cornerstone of "click chemistry," involves the reaction of the two azide groups with a corresponding dialkyne monomer to form a polymer chain linked by 1,4-disubstituted 1,2,3-triazole rings. researchgate.net The reaction is known for its high efficiency, mild reaction conditions, and high yields. researchgate.net

The general scheme for this polymerization is the reaction between bis(p-azidophenyl) sulfone and a generic dialkyne. The resulting polymers, known as polytriazoles, often exhibit desirable properties such as high thermal stability due to the aromatic nature of the triazole rings. The properties of the final polymer can be tuned by varying the structure of the dialkyne comonomer.

Below are representative findings on the synthesis of polytriazoles using a diazide monomer like bis(p-azidophenyl) sulfone with various dialkyne partners.

Table 1: Representative Cu(I)-Catalyzed Azide-Alkyne Click Polymerization

This table illustrates the typical conditions and outcomes for the polymerization of a diazide, such as bis(p-azidophenyl) sulfone, with various dialkyne monomers based on established click polymerization methodologies.

| Diazide Monomer | Dialkyne Monomer | Catalyst / Solvent | Reaction Conditions | Resulting Polymer | Key Findings |

| Sulfone, bis(p-azidophenyl) | 4,4'-(Propane-2,2-diyl)bis((prop-2-ynyloxy)benzene) | CuI / THF | 60°C, 12-24h | Polytriazole with bisphenol A linkage | Forms high molecular weight polymers with good thermal stability. researchgate.net |

| Sulfone, bis(p-azidophenyl) | 1,4-Diethynylbenzene | Cu(PPh₃)₃Br / DMF | Room Temp to 80°C | Rigid-rod polytriazole | Produces polymers with high rigidity and thermal resistance. |

| Sulfone, bis(p-azidophenyl) | 1,7-Octadiyne | CuSO₄·5H₂O / Sodium Ascorbate / H₂O/t-BuOH | Room Temperature | Flexible aliphatic-aromatic polytriazole | Demonstrates the versatility of CuAAC with aliphatic linkers. |

Synthesis of Imidazoles via Transannulation of Triazoles

While the direct synthesis of imidazoles from bis(p-azidophenyl) sulfone is not common, functionalized imidazoles can be prepared from the intermediate triazole derivatives. The established method involves a rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles. researchgate.netresearchgate.net This process occurs in a two-step sequence:

Formation of the N-sulfonyl triazole: First, bis(p-azidophenyl) sulfone reacts with an alkyne via the CuAAC reaction to form the stable 1-sulfonyl-1,2,3-triazole intermediate. Given the starting material, this would result in a bis-triazole structure.

Rhodium-Catalyzed Transannulation: The resulting N-sulfonyl triazole is then treated with a nitrile in the presence of a rhodium(II) catalyst, such as Rh₂(OAc)₄. researchgate.net The rhodium catalyst facilitates a denitrogenative process, where the triazole ring opens, releases N₂, and rearranges to form a rhodium iminocarbenoid intermediate. This reactive intermediate then reacts with the nitrile to form the imidazole (B134444) ring. researchgate.netresearchgate.netresearchgate.net

This synthetic pathway is highly modular, as the substitution pattern of the final imidazole product can be controlled by the choice of the initial alkyne and the subsequent nitrile used in the transannulation step. researchgate.netresearchgate.net Research has demonstrated that this transformation can be performed in a one-pot, two-step procedure, where the initial copper-catalyzed cycloaddition is followed by the addition of the nitrile and rhodium catalyst, providing a streamlined synthesis of N-sulfonyl imidazoles from sulfonyl azides. researchgate.net Applying this to bis(p-azidophenyl) sulfone would theoretically yield bis-imidazole compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating various aspects of sulfone, bis(p-azidophenyl). DFT calculations allow for the accurate prediction of molecular properties and reaction mechanisms, offering a theoretical framework to understand its chemical behavior.

Prediction of Hydrolysis Pathways and Stability

Computational modeling, specifically using DFT, can be employed to predict the hydrolysis pathways of sulfone, bis(p-azidophenyl) and to identify substituents that might enhance its stability. By simulating the reaction environment, researchers can evaluate the energetic barriers for different hydrolysis routes, thereby determining the most likely degradation mechanisms. This predictive capability is crucial for designing more robust derivatives for applications where hydrolytic stability is a key factor.

Understanding Reaction Regioselectivity (e.g., Cycloadditions)

DFT studies have been instrumental in elucidating the regioselectivity of cycloaddition reactions involving aryl azides. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, DFT calculations suggest a concerted mechanism with relatively low energy barriers for the formation of triazole rings. These theoretical models can predict whether the reaction will favor the formation of a 1,4- or 1,5-disubstituted triazole isomer by calculating the activation energies for the different pathways. acs.org

DFT calculations at various levels of theory, such as B3LYP/6-31G(d), have been used to investigate the cycloaddition of azides with allenes, successfully predicting the major isomer in agreement with experimental results. mdpi.com This predictive power is essential for controlling the outcome of these reactions to synthesize specific molecular architectures.

Table 1: Theoretical Insights into Cycloaddition Reactions

| Reaction Type | Theoretical Method | Key Findings |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | DFT | Suggests a concerted mechanism with low energy barriers (20–28 kcal/mol) for triazole formation. |

| Azide-Allene Cycloaddition | DFT (B3LYP/6-31G(d)) | Supports a stepwise mechanism and correctly predicts the major isomer. mdpi.com |

Exploration of Molecular Structure and Electronic Properties

DFT methods are widely used to explore the molecular and electronic structure of sulfone-containing compounds. ysu.am These calculations can determine optimized geometries, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, studies on related sulfone compounds have shown that long-range corrected hybrid density functionals, such as wB97XD, are particularly effective in accurately predicting dihedral angles, which are crucial for conformational analysis. ysu.am

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of the molecule. researchgate.netekb.eg A smaller energy gap generally indicates higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites. researchgate.net

Table 2: Calculated Electronic Properties of Related Azide (B81097) Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-isopropyl-N, N-Bis (4-azidophenyl) aniline (B41778) (IPAPA) | B3LYP/6-311++G(d,p) | - | - | Indicates charge transfer and chemical activity. researchgate.net |

Molecular Modeling and Simulation Techniques

Beyond DFT, other molecular modeling and simulation techniques provide valuable information on the dynamic behavior and interactions of sulfone, bis(p-azidophenyl).

Prediction of Compound Behavior and Interactions

Molecular dynamics (MD) simulations can model the behavior of sulfone, bis(p-azidophenyl) in different environments, such as in polymer matrices. These simulations track the movement of atoms over time, providing insights into how the molecule interacts with its surroundings. For example, MD can be used to understand solvent effects on the activation of the azide groups in photochemical applications. By simulating the system at a molecular level, researchers can predict how the compound will behave in a specific application, aiding in the design of materials with desired properties.

Conformational Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For sulfone compounds, theoretical methods can identify all stable conformers and their relative energies. ysu.am A detailed analysis of the potential energy surface can reveal the existence of multiple distinct conformers with varying populations at a given temperature. ysu.am This information is vital as the conformational state of a molecule can significantly influence its physical and chemical properties. For example, in related diphenyl sulfone structures, the dihedral angles between the phenyl rings are a key conformational parameter. researchgate.net The use of cross-linkers with varying spacer arm lengths in experiments, complemented by modeling, can provide information about the distances between interacting molecules and conformational changes. korambiotech.com

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of bis(p-azidophenyl) sulfone, providing critical information on its functional groups and structural arrangement.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to verify the presence of key functional groups in the bis(p-azidophenyl) sulfone molecule. The most diagnostic absorption band for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration (νas) of the azide (B81097) group (-N₃). This peak typically appears in a relatively clear region of the spectrum, making it an unambiguous indicator of successful azide incorporation. nih.gov Another crucial set of absorptions are those corresponding to the sulfone group (-SO₂-), which exhibits characteristic symmetric and asymmetric stretching vibrations.

The presence of these specific peaks confirms the successful synthesis of the target molecule and can also indicate the absence of starting materials or the presence of impurities. For instance, the disappearance of N-H stretching bands from a precursor like 4,4'-diaminodiphenyl sulfone would signify a complete reaction.

Table 1: Characteristic FTIR Absorption Bands for Bis(p-azidophenyl) sulfone

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp | rsc.orglibretexts.org |

| Sulfone (S=O) | Asymmetric Stretch | ~1300 | Strong | |

| Sulfone (S=O) | Symmetric Stretch | ~1150 | Strong | |

| Aromatic C-H | Stretch | >3000 | Medium to Weak | msu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of bis(p-azidophenyl) sulfone, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. researchgate.net

In the ¹H NMR spectrum, the para-substitution pattern on the two phenyl rings results in a simplified and highly characteristic signal pattern. The protons on each aromatic ring are chemically equivalent to those on the other due to the molecule's symmetry. The protons ortho to the sulfone group are in a different electronic environment than those ortho to the azide group, leading to two distinct signals, each appearing as a doublet due to coupling with its single adjacent proton.

The ¹³C NMR spectrum complements the proton data, confirming the number of unique carbon atoms. The symmetry of the molecule simplifies the spectrum. Key signals include those for the two types of aromatic carbons and, notably, the carbon atom directly bonded to the electron-withdrawing sulfone group.

Table 2: Representative NMR Data for Bis(p-azidophenyl) sulfone

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic protons ortho to -SO₂ | ~7.8 - 8.0 | Doublet | Chemical shift is downfield due to the strong electron-withdrawing effect of the sulfone group. chemicalbook.comresearchgate.net |

| ¹H | Aromatic protons ortho to -N₃ | ~7.0 - 7.2 | Doublet | Chemical shift is influenced by the azide group. rsc.org |

| ¹³C | Aromatic C-SO₂ | ~140 - 142 | Singlet | Quaternary carbon, shifted downfield. |

| ¹³C | Aromatic C-N₃ | ~140 | Singlet | Quaternary carbon. |

Note: Expected shifts are estimates based on analogous structures and may vary depending on the solvent used.

UV-Vis Spectroscopy for Quantitative Analysis and Photoreactivity Studies

UV-Vis spectroscopy is a versatile analytical method for both the quantification of bis(p-azidophenyl) sulfone and the investigation of its photochemical behavior. The aromatic rings and azide functional groups within the molecule give rise to strong ultraviolet absorbance, which can be harnessed for quantitative analysis, often in conjunction with HPLC. core.ac.uk A specific wavelength, such as 254 nm, is commonly used for detection and quantification.

Furthermore, UV-Vis spectroscopy is crucial for studying the photoreactivity of the azide groups, which is central to the compound's function as a crosslinker. Upon exposure to UV radiation, the azide moiety undergoes photolysis to form a highly reactive nitrene intermediate. This transformation can be monitored by tracking the decrease in the characteristic UV absorbance of the azide group over time, allowing for the kinetic analysis of the photocrosslinking reaction.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for both the purification of synthesized bis(p-azidophenyl) sulfone and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of bis(p-azidophenyl) sulfone with high precision and for quantifying residual reactants or side products. Reversed-phase HPLC is typically employed, where the compound is separated on a nonpolar stationary phase (such as C8 or C18) using a polar mobile phase. rsc.orgwalshmedicalmedia.com

The mobile phase often consists of a mixture of water (sometimes buffered or containing an acid like phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of the product from any impurities. rsc.orgnih.gov Detection is most commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, for example, 254 nm. This method allows for the determination of purity levels exceeding 98%.

Table 3: Typical HPLC Parameters for Bis(p-azidophenyl) sulfone Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary Phase | Reversed-Phase C8 or C18, 4.6 x 150-250 mm | rsc.orgwalshmedicalmedia.com |

| Mobile Phase | Solvents | Acetonitrile/Water or Methanol/Water, often with acid modifier | rsc.orghelixchrom.com |

| Elution | Mode | Gradient | nih.gov |

| Detector | Type | UV-Vis | nih.gov |

Column Chromatography for Purification

For obtaining research-grade bis(p-azidophenyl) sulfone, preparative column chromatography is a widely used and effective purification technique. nih.gov This method separates the compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a solid stationary phase.

The standard stationary phase for this purification is silica (B1680970) gel. nih.gov The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. For a moderately polar compound like bis(p-azidophenyl) sulfone, a common mobile phase is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. nih.govrsc.org The ratio of these solvents is optimized to achieve the best separation, with a common eluent system being a 4:1 mixture of hexane and ethyl acetate. Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure compound.

Other Analytical Methods

Beyond primary spectroscopic and chromatographic techniques, a range of other analytical methods are employed to provide a comprehensive understanding of the properties of Sulfone, bis(p-azidophenyl). These methods are essential for quality control, ensuring purity, and predicting the material's behavior over time and under thermal stress.

Iodometric Titration for Azide Content

Iodometric titration is a quantitative analytical method utilized to determine the purity of Sulfone, bis(p-azidophenyl) by quantifying its azide group content. The fundamental principle of this technique involves the reaction of the azide functional groups with iodine. In this process, the residual azide moieties react, leading to the liberation of nitrogen gas. This reaction allows for the precise measurement of the azide concentration, which is a direct indicator of the compound's purity, distinguishing it from precursors or decomposition products.